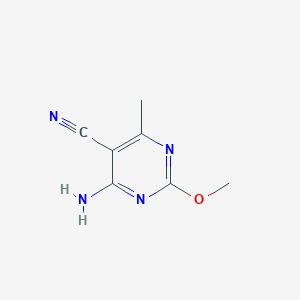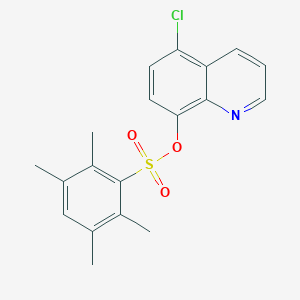
5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate is a chemical compound that has been extensively studied in the field of scientific research. This compound has been found to have various biological activities and has been used in multiple applications.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research highlights the synthesis of novel compounds integrating 8-hydroxyquinoline and sulfonamide frameworks, showing significant antimicrobial and antifungal activities. For instance, a study synthesized a bi-dentate ligand and its metal(II) oxinates, demonstrating increased antimicrobial effectiveness against various bacterial and fungal strains compared to the parent compounds (Dixit et al., 2010). Similarly, sulfonamides derived from 8-aminoquinoline formed coordination compounds with CuII and ZnII, showcasing distinct physicochemical properties (Silva et al., 2008).
Pro-apoptotic Effects in Cancer Cells
A study synthesized sulfonamide derivatives that exhibited pro-apoptotic effects in various cancer cell lines by activating p38/ERK phosphorylation, indicating their potential as anticancer agents (Cumaoğlu et al., 2015).
Synthetic Methodologies and Catalysis
The synthesis of quinoline derivatives, including those related to "5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate," serves as a foundation for exploring new synthetic routes and catalytic processes. For example, research on the chemoselective synthesis of sulfonate derivatives from 8-hydroxyquinoline has expanded the toolkit for developing novel antimicrobial agents (Krishna, 2018).
Antioxidant and Corrosion Inhibition
Compounds synthesized from benzene sulfonate and related to quinoline structures have been evaluated as antioxidants and corrosion inhibitors, offering applications in enhancing the stability and performance of lubricating oils (Habib et al., 2014).
Nanocatalysis and Green Chemistry
Innovative catalytic systems based on sulfonated compounds have been developed for promoting efficient chemical transformations under environmentally benign conditions, such as the solvent-free synthesis of polyhydroquinoline derivatives, showcasing the potential of these catalysts in green chemistry (Goli-Jolodar et al., 2016).
Azo Dyes and Spectroscopic Properties
Research into azo dyes derived from 5-chloro-8-hydroxyquinoline has expanded the understanding of their synthesis, spectral properties, and applications. These studies have revealed the influence of substituents on their optical characteristics, indicating their potential in various technological applications (Mirsadeghi et al., 2022).
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 2,3,5,6-tetramethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-11-10-12(2)14(4)19(13(11)3)25(22,23)24-17-8-7-16(20)15-6-5-9-21-18(15)17/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILZSNFUFWEIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)
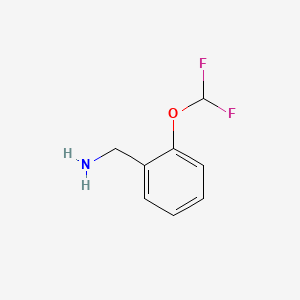
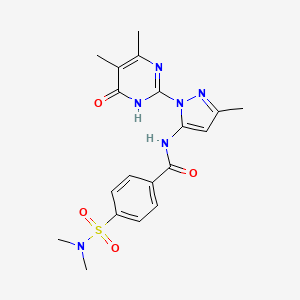

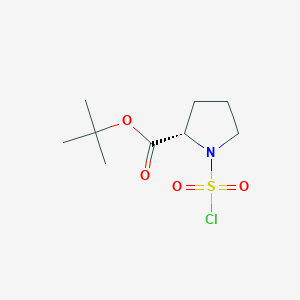
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)
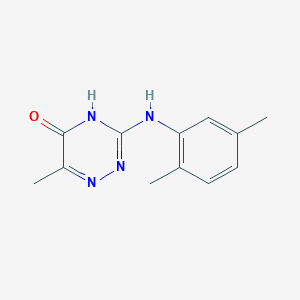
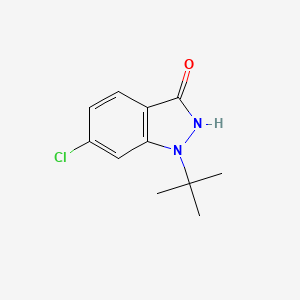
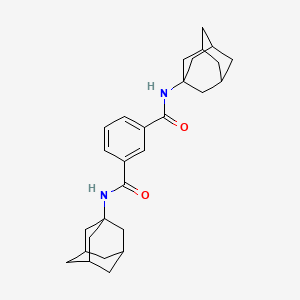
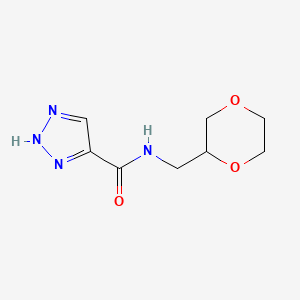
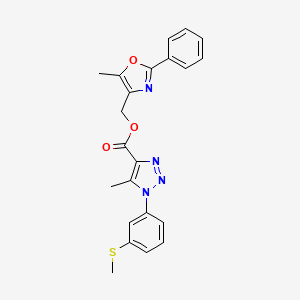
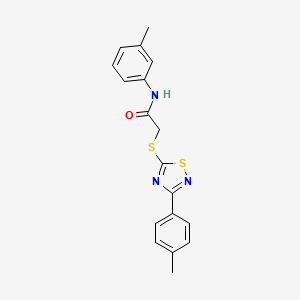
![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
